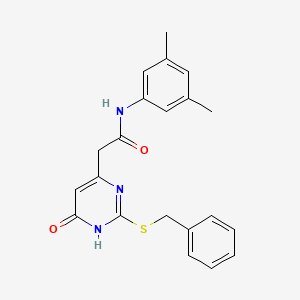
2-((Dihydro-2H-pyran-4(3H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydro-2H-pyran is a heterocyclic compound with the formula C5H8O . It is used as a reactant in the synthesis of various compounds .
Molecular Structure Analysis
The molecular structure of Dihydro-2H-pyran consists of a six-membered ring with five carbon atoms and one oxygen atom .Chemical Reactions Analysis
Dihydro-2H-pyran can undergo various reactions. For example, it can react with pyrazoles in the presence of trifluoroacetic acid to form Tetrahydropyran derivatives .Physical And Chemical Properties Analysis
Dihydro-2H-pyran is a liquid at room temperature with a boiling point of 86 °C and a density of 0.922 g/mL at 25 °C .Scientific Research Applications
H2O2 Detection in Living Cells
A derivative of the compound, 4-PYB, has been synthesized for sensitive and selective detection of hydrogen peroxide (H2O2) in living cells. This application is significant due to the role of H2O2 in various biological and pathological processes (Nie, Sun, Zhao, Miao, & Ni, 2020).
Enhanced Brightness Emission-Tuned Nanoparticles
The compound has been used in the synthesis of polymers that form the basis for nanoparticles with bright fluorescence emission. These nanoparticles, with tunable emission wavelengths, have potential applications in areas like bio-imaging and sensory materials (Fischer, Baier, & Mecking, 2013).
Luminescent Properties in Copolymers
It has been utilized in the synthesis of fluorene copolymers, demonstrating significant absorption and emission properties. These copolymers are explored for their potential in photoluminescent and electroluminescent applications (Cheon, Joo, Kim, Jin, Shin, & Kim, 2005).
Structural Versatility in Polymorphs and Co-Crystals
The compound exhibits structural versatility, forming various polymorphs and co-crystals. This versatility is crucial in materials science for designing compounds with specific physical properties and stability (Batsanov et al., 2012).
Fluorescence Emission in Pyrene Derivatives
The compound is instrumental in creating pyrene-based molecules with stable and pure blue fluorescence, useful in the development of organic light-emitting diodes (OLEDs) (Hu, Hiyoshi, Do, & Yamato, 2010).
Crystal Structure and DFT Studies
It has been used in the study of crystal structures and density functional theory (DFT) calculations, providing insights into the structural properties of various compounds (Liao, Liu, Wang, & Zhou, 2022).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds are often used in organic synthesis, particularly in the formation of carbon-carbon bonds .
Mode of Action
It’s worth noting that boronic acids and their derivatives are commonly used in suzuki-miyaura cross-coupling reactions, which form carbon-carbon bonds . In these reactions, the boronic acid or its derivative acts as a nucleophile, attacking an electrophilic carbon to form a new bond .
Biochemical Pathways
The formation of carbon-carbon bonds is a fundamental process in organic chemistry and biochemistry, involved in the synthesis of many complex molecules .
Result of Action
As a reagent in organic synthesis, its primary effect would be the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Action Environment
Like many organic reactions, factors such as temperature, solvent, and ph could potentially influence the efficacy and stability of the compound .
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(oxan-4-ylidenemethyl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BO3/c1-11(2)12(3,4)16-13(15-11)9-10-5-7-14-8-6-10/h9H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMFIPYRLVGJEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


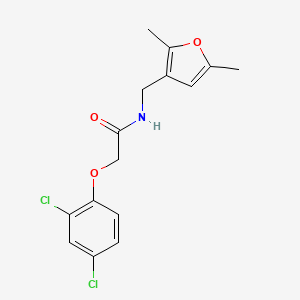
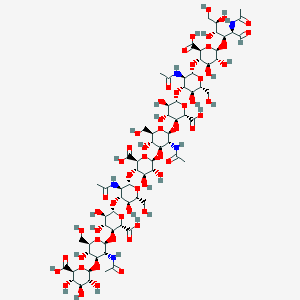
![N-(1-cyanocyclopentyl)-2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide](/img/structure/B2780487.png)


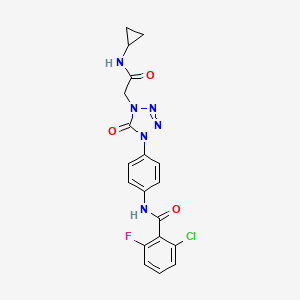
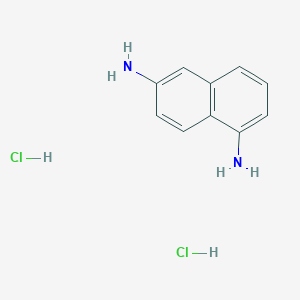
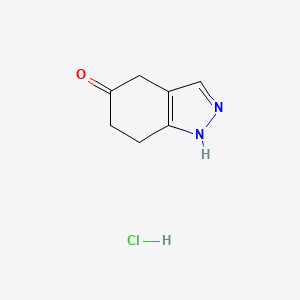
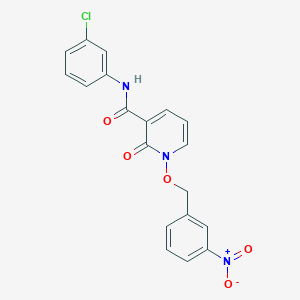
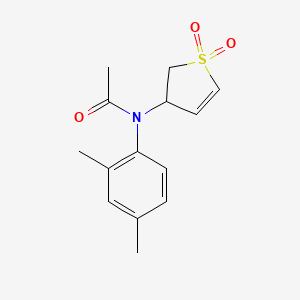
![4-[(4-Fluorosulfonyloxyphenoxy)methyl]-1-methylpyrazole](/img/structure/B2780502.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2780503.png)
